Diphenyl(p-tolyl)phosphine serves as a crucial ligand for transition metals in numerous cross-coupling reactions, forming the cornerstone of modern organic synthesis. These reactions couple two organic fragments to form a new carbon-carbon bond.
This compound is particularly effective in various named cross-coupling reactions, including:
The electron-donating properties of diphenyl(p-tolyl)phosphine contribute to its effectiveness in these reactions by facilitating the formation of stable and active metal complexes, ultimately leading to efficient and selective bond formation.
Diphenyl(p-tolyl)phosphine finds applications beyond cross-coupling reactions:
Diphenyl(p-tolyl)phosphine is an organophosphorus compound with the molecular formula and a molecular weight of 276.31 g/mol. It features two phenyl groups and one p-tolyl group attached to a phosphorus atom, giving it a unique structure that influences its chemical behavior and reactivity. The compound is characterized as a white to pale yellow crystalline powder, moderately soluble in organic solvents, and has various applications in organic synthesis and catalysis .
Recent studies have indicated that diphenyl(p-tolyl)phosphine exhibits biological activity, particularly in the context of metal complexes. For instance, silver(I) complexes formed with diphenyl(p-tolyl)phosphine have shown anti-proliferative effects against malignant melanoma cells. These complexes can induce apoptosis and exhibit genotoxic properties, suggesting potential applications in cancer therapy .
Diphenyl(p-tolyl)phosphine can be synthesized through various methods:
These synthesis methods highlight its accessibility for research and industrial applications.
Diphenyl(p-tolyl)phosphine is used in various fields:
Interaction studies have focused on how diphenyl(p-tolyl)phosphine interacts with various biological systems. Notably, its role as a ligand in metal complexes has been explored for anticancer properties. The interactions between these complexes and cellular components indicate potential pathways for drug development targeting cancer cells .
Several compounds share structural similarities with diphenyl(p-tolyl)phosphine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine | Phosphine | Lacks the p-tolyl group; simpler structure |
Triphenylphosphine | Phosphine | Contains three phenyl groups; more sterically hindered |
Diphenyldimethylphosphine | Dialkyl phosphine | Contains methyl groups; different reactivity profile |
Diphenyl(methyl)phosphine | Mixed phosphine | Combines phenyl and methyl groups; varied applications |
Diphenyl(p-tolyl)phosphine stands out due to its specific combination of phenyl and p-tolyl groups, which influences its reactivity and biological activity compared to these similar compounds.
Palladium-catalyzed cross-coupling reactions are pivotal in constructing carbon-phosphorus bonds. Diphenyl(p-tolyl)phosphine serves as both a ligand and a substrate in these reactions. For instance, it facilitates Buchwald-Hartwig amination and Suzuki-Miyaura coupling, enabling the synthesis of biaryl structures critical for pharmaceuticals and agrochemicals. The ligand’s moderate electron-donating p-tolyl group enhances metal-ligand interactions, as evidenced by Pd–P bond lengths of 2.3462 Å in complexes like $$[\text{PdBr}2(\text{PPh}2(\text{p-Tol}))_2]$$. Recent advances in ppm-level palladium catalysis (e.g., 4.9–7 ppm Pd loadings) highlight its role in sustainable chemistry, minimizing metal waste while maintaining high turnover numbers.
The reaction of chlorodiphenylphosphine ($$ \text{Ph}_2\text{PCl} $$) with p-tolylmagnesium bromide ($$ \text{p-TolMgBr} $$) remains the most scalable synthesis route. Conducted at −10°C in tetrahydrofuran (THF), this method achieves yields exceeding 80% by carefully controlling reagent stoichiometry (1:2.5 molar ratio). Challenges include preventing oxidation during alkyl Grignard reactions, which often necessitate inert atmospheres and rigorous drying.
Metallated intermediates, such as lithium diphenylphosphide ($$ \text{LiPPh}_2 $$), react with p-tolyl halides to form the target compound. This route avoids Grignard limitations but requires precise temperature control (−78°C) to suppress side reactions. Recent innovations include ring-opening reactions of benzophosphol-3-yl triflates with Grignard reagents, yielding 2-ethynylphenyl derivatives in 98% efficiency.
Industrial production faces hurdles in purity control (≥98% by elemental analysis), hazard management (H315, H319, H335 hazard codes), and storage stability (2–8°C under nitrogen). Scaling up necessitates specialized equipment for handling air-sensitive intermediates and minimizing phosphine oxide byproducts.
Property | Value | Source |
---|---|---|
Molecular Weight | 276.31 g/mol | |
Melting Point | 65–68°C | |
Appearance | White crystalline powder | |
Solubility | Insoluble in water | |
Hazard Statements | H315, H319, H335 |
The molecular structure, validated by NIST IR spectra, features a trigonal pyramidal geometry at phosphorus. The SMILES string $$ \text{Cc1ccc(cc1)P(c2ccccc2)c3ccccc3} $$ and InChIKey $$ \text{QJIMTLTYXBDJFC-UHFFFAOYSA-N} $$ provide unambiguous identifiers.
Diphenyl(p-tolyl)phosphine excels in pincer complexes for hydroacylation and hydrogenation. For example, Pd complexes with this ligand exhibit 83% conversion in alkyne coupling reactions within 10 hours. Its electron-donating p-tolyl group stabilizes metal centers, outperforming triphenylphosphine in Heck reactions.
The compound aids in synthesizing indium phosphide (InP) nanofibers, pivotal for optoelectronics. Its role in forming metal phosphide nanostructures enhances catalytic surfaces in energy storage devices.
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